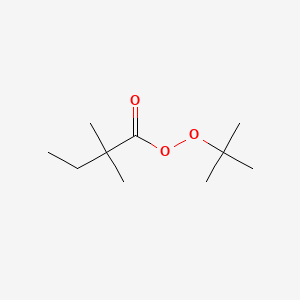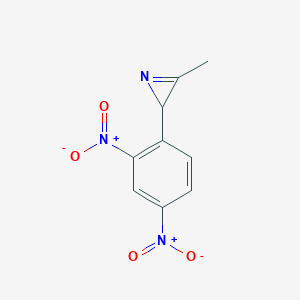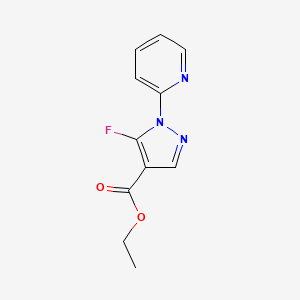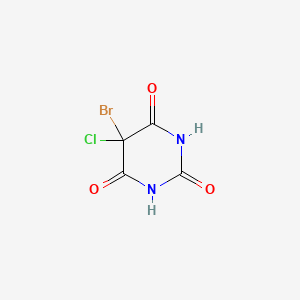
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The direct fluorination method involves the use of fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) to introduce fluorine atoms into the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of crop-protection products and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the additional fluorine atoms at the 2 and 6 positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has two chlorine atoms and one trifluoromethyl group, making it structurally similar but with different substitution patterns.
5,6,8-Trifluoroquinolines: These compounds contain multiple fluorine atoms and a quinoline ring, offering similar chemical properties.
Uniqueness
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various applications, particularly in the development of agrochemicals and pharmaceuticals .
Propiedades
Fórmula molecular |
C6HClF5N |
|---|---|
Peso molecular |
217.52 g/mol |
Nombre IUPAC |
3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |
Clave InChI |
ZMJLUWZDJQGOOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


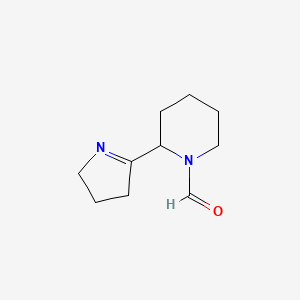


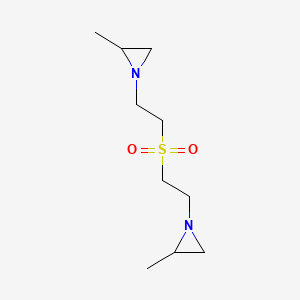

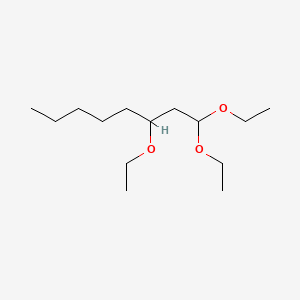
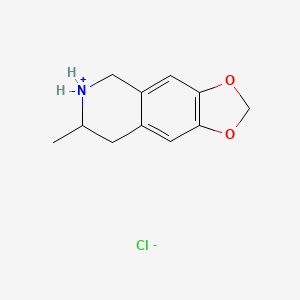
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
